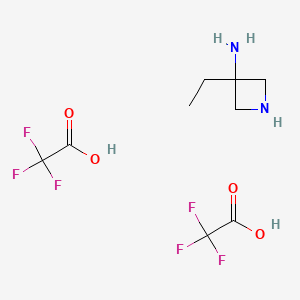
3-Ethylazetidin-3-amine; bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylazetidin-3-amine; bis(trifluoroacetic acid): is a chemical compound with the molecular formula C9H14F6N2O4 and a molecular weight of 328.21 g/mol . This compound is known for its unique structure, which includes an azetidine ring substituted with an ethyl group and an amine group, and it is stabilized by bis(trifluoroacetic acid). The presence of trifluoroacetic acid enhances the compound’s stability and solubility, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylazetidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable azetidine precursor in the presence of a strong base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then treated with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt, which enhances its stability and solubility.
Industrial Production Methods: In industrial settings, the production of 3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amine derivatives with different oxidation states.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitroso and nitro compounds.
Reduction: Reduced amine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The azetidine ring and the amine group play crucial roles in these interactions, while the trifluoroacetic acid moiety enhances the compound’s stability and solubility.
Comparison with Similar Compounds
- 3-Methylazetidin-3-amine; bis(trifluoroacetic acid)
- 3-Propylazetidin-3-amine; bis(trifluoroacetic acid)
- 3-Butylazetidin-3-amine; bis(trifluoroacetic acid)
Comparison: 3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) is unique due to its specific ethyl substitution on the azetidine ring. This substitution affects its chemical reactivity, stability, and solubility compared to other similar compounds. For instance, the ethyl group provides a balance between hydrophobicity and steric hindrance, making it more versatile in various chemical reactions and applications.
Properties
CAS No. |
2173991-90-5 |
|---|---|
Molecular Formula |
C7H13F3N2O2 |
Molecular Weight |
214.19 g/mol |
IUPAC Name |
3-ethylazetidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2.C2HF3O2/c1-2-5(6)3-7-4-5;3-2(4,5)1(6)7/h7H,2-4,6H2,1H3;(H,6,7) |
InChI Key |
SCXMYYKDAACCIA-UHFFFAOYSA-N |
SMILES |
CCC1(CNC1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC1(CNC1)N.C(=O)(C(F)(F)F)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















